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Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the mechanism of action, pharmacokinetics, and

pharmacological profile of THRX-195518, the primary active metabolite of the long-acting

muscarinic antagonist (LAMA), revefenacin.

Executive Summary
THRX-195518 is the major and pharmacologically active metabolite of revefenacin, a nebulized

LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease

(COPD).[1][2] Formed through the hydrolysis of its parent compound, THRX-195518
contributes significantly to the systemic anticholinergic effects of revefenacin.[3] Its mechanism

of action is centered on the competitive antagonism of muscarinic receptors, primarily the M3

subtype, which are pivotal in the pathophysiology of COPD. This guide provides a

comprehensive overview of the available data on THRX-195518, including its metabolic

generation, receptor pharmacology, and pharmacokinetic properties.

Metabolic Pathway and Formation
THRX-195518 is formed from revefenacin primarily through the enzymatic hydrolysis of the

primary amide group to a carboxylic acid.[1][4] This metabolic conversion is rapid and

extensive following administration of revefenacin.[3] While revefenacin is administered via

inhalation to target the lungs, a portion is systemically absorbed and metabolized in the liver to

form THRX-195518.[5] In vitro studies using human lung microsomes and S9 fractions have
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shown negligible metabolism of revefenacin in the lungs, indicating that the formation of THRX-
195518 primarily occurs post-absorption.[5]
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Figure 1: Metabolic conversion of Revefenacin to THRX-195518.

Mechanism of Action: Muscarinic Receptor
Antagonism
The primary mechanism of action of THRX-195518 is the competitive antagonism of muscarinic

acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-

M5), and THRX-195518, like its parent compound revefenacin, demonstrates affinity for all five.

[3] The therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors

located on airway smooth muscle.[1]

Activation of M3 receptors by acetylcholine, a neurotransmitter released from parasympathetic

nerves, leads to smooth muscle contraction and bronchoconstriction. By competitively binding

to these receptors, THRX-195518 prevents acetylcholine from binding, thereby inhibiting

bronchoconstriction and leading to bronchodilation.[1]
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Figure 2: Signaling pathway of M3 muscarinic receptor antagonism by THRX-195518.
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Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for THRX-195518.

Table 1: Receptor Binding Affinity

Compound Receptor
Binding Affinity
Relative to
Revefenacin

Reference

THRX-195518
M3 Muscarinic

Receptor
10-fold lower [2][6][7]

THRX-195518
Muscarinic Receptor

Subtypes (general)
3 to 10-fold lower [3]

Table 2: Pharmacokinetic Properties

Parameter Value Condition Reference

Contribution to

Systemic Exposure

(AUC)

~76% of total

systemic exposure

COPD patients at

steady-state
[3][5]

Plasma Protein

Binding
58%

In vitro (human

plasma)
[4]

Terminal Plasma

Elimination Half-life
23 to 58 hours

Once-daily dosing in

COPD patients
[4]

Time to Peak Plasma

Concentration (tmax)
14 to 31 minutes

Following nebulization

in healthy subjects or

COPD patients

[4]

Systemic Exposure

vs. Revefenacin

(AUC)

4 to 6-fold higher
Inhaled administration

in COPD patients
[4]

Table 3: Receptor Dissociation Kinetics
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Parameter Value
Experimental
System

Reference

kon 0.069 nM⁻¹min⁻¹
CHO-K1 cells with

hM3 receptor
[5]

koff 0.060 min⁻¹
CHO-K1 cells with

hM3 receptor
[5]

Receptor Dissociation

t₁/₂
11 minutes

CHO-K1 cells with

hM3 receptor
[5]

Functional

Antagonism t₁/₂
1.1 hours

Rat isolated trachea

(acetylcholine-

mediated contraction)

[5]

Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on THRX-195518 are not publicly

available. However, based on the published literature and regulatory documents, the following

methodologies were employed.

Radioligand Binding Assays
Objective: To determine the binding affinity of THRX-195518 for muscarinic receptors.

General Methodology: Competition binding assays were performed using cell membranes

from Chinese Hamster Ovary (CHO-K1) cells transfected with human muscarinic receptor

subtypes (hM1-hM5). A radiolabeled ligand, such as [³H]-N-methyl scopolamine, was used to

label the receptors. The ability of increasing concentrations of THRX-195518 to displace the

radioligand was measured. The concentration of THRX-195518 that inhibits 50% of the

specific binding of the radioligand (IC₅₀) was determined and used to calculate the

equilibrium dissociation constant (Ki). Kinetic binding assays were also performed to

determine the association (kon) and dissociation (koff) rate constants.[5]

In Vitro Functional Assays
Objective: To assess the functional antagonist activity of THRX-195518.
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General Methodology: Isolated tissue preparations, such as rat trachea, were used. The

tissue was mounted in an organ bath, and contractile responses to a muscarinic agonist

(e.g., acetylcholine) were measured. The ability of THRX-195518 to inhibit these agonist-

induced contractions was quantified to determine its potency and duration of action.[5]

Pharmacokinetic Studies in Humans
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

revefenacin and the formation and pharmacokinetics of THRX-195518.

General Methodology: Clinical trials involving healthy subjects and patients with COPD were

conducted.[8][9] Following administration of revefenacin (intravenous, oral, or inhaled), serial

blood and urine samples were collected over a specified period. Plasma and urine

concentrations of revefenacin and THRX-195518 were determined using validated analytical

methods such as high-performance liquid chromatography with tandem mass spectrometry

(LC-MS/MS).[10] Pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂, tmax) were then

calculated using noncompartmental analysis.[6]
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Figure 3: Logical workflow of THRX-195518 characterization.

Conclusion
THRX-195518 is a critical component in the overall pharmacological profile of revefenacin. As

its major and active metabolite, it significantly contributes to the systemic antimuscarinic

effects. Its mechanism of action, centered on the competitive antagonism of M3 muscarinic

receptors, aligns with the therapeutic goal of bronchodilation in COPD. While its binding affinity

for the M3 receptor is lower than that of revefenacin, its substantially higher systemic exposure

underscores its importance in the clinical setting. The data presented in this guide provide a
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comprehensive technical overview for researchers and professionals involved in drug

development and respiratory medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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